5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole
Description
5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole is a thiadiazole derivative featuring a 2,4-dichlorobenzyl group attached via a sulfanyl bridge at the 5-position and a phenyl group at the 4-position of the thiadiazole core. For instance, 4-phenyl-5-chloro-1,2,3-thiadiazole reacts with substituted thiophenols or benzyl thiols in the presence of a base like NaH in DMF . The dichlorobenzyl substituent likely enhances steric bulk and electron-withdrawing effects compared to simpler aryl or alkyl derivatives.
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methylsulfanyl]-4-phenylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S2/c16-12-7-6-11(13(17)8-12)9-20-15-14(18-19-21-15)10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWBOZBFUCUNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hurd-Mori Cyclization
The Hurd-Mori reaction involves treating a thioamide with hydrazine followed by acid-mediated cyclization. For 4-phenyl-1,2,3-thiadiazole, phenylacetothioamide is reacted with hydrazine hydrate to form a thiosemicarbazide intermediate, which undergoes cyclization in the presence of hydrochloric acid to yield 4-phenyl-1,2,3-thiadiazole-5-amine. Subsequent diazotization and chlorination introduce a reactive chloride at position 5.
Example Protocol :
- Thioamide Preparation : Phenylacetone is treated with phosphorus pentasulfide (P₄S₁₀) in dry pyridine to yield phenylacetothioamide.
- Hydrazine Treatment : The thioamide is refluxed with hydrazine hydrate in ethanol, forming a thiosemicarbazide.
- Cyclization : The intermediate is treated with concentrated HCl at 0–5°C, resulting in 5-chloro-4-phenyl-1,2,3-thiadiazole.
Sulfur Dichloride-Mediated Cyclization
An alternative route involves reacting cyanogen derivatives with sulfur dichloride (SCl₂) in the presence of a chloride catalyst. This method, adapted from the synthesis of 3,4-dichloro-1,2,5-thiadiazole, can be modified for phenyl-substituted precursors.
Example Protocol :
- Reaction Setup : A mixture of phenylacetonitrile (0.42 mol), sulfur dichloride (0.42 mol), and tetraethylammonium chloride (0.1 mol) in dimethylformamide (DMF) is cooled to 30°C.
- Cyclization : Cyanogen gas is introduced, triggering an exothermic reaction. The mixture is maintained at 40–50°C for 4 hours, yielding 5-chloro-4-phenyl-1,2,3-thiadiazole.
Table 1: Comparative Analysis of Thiadiazole Core Synthesis
| Method | Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Hurd-Mori Cyclization | Phenylacetothioamide | HCl | Ethanol | 0–5 | 65–70 |
| SCl₂ Cyclization | Phenylacetonitrile | TEACl | DMF | 40–50 | 72–78 |
Preparation of the 2,4-Dichlorobenzylsulfanyl Group
The 2,4-dichlorobenzylsulfanyl moiety is synthesized via thiolation of 2,4-dichlorobenzyl chloride.
Thiol Generation
2,4-Dichlorobenzyl chloride is treated with thiourea in ethanol under reflux to form the corresponding isothiouronium salt, which is hydrolyzed with sodium hydroxide to yield 2,4-dichlorobenzyl thiol.
Example Protocol :
- Isothiouronium Salt Formation : 2,4-Dichlorobenzyl chloride (1.0 mol) and thiourea (1.2 mol) are refluxed in ethanol for 6 hours.
- Hydrolysis : The product is treated with 10% NaOH at 80°C for 2 hours, followed by acidification with HCl to isolate the thiol.
Coupling of Sulfanyl Group to the Thiadiazole Core
The final step involves substituting the chloride at position 5 of the thiadiazole with the 2,4-dichlorobenzylsulfanyl group. This is achieved via nucleophilic aromatic substitution (NAS) under basic conditions.
Substitution Reaction
5-Chloro-4-phenyl-1,2,3-thiadiazole is reacted with 2,4-dichlorobenzyl thiol in tetrahydrofuran (THF) using triethylamine (TEA) as a base.
Example Protocol :
- Reaction Setup : 5-Chloro-4-phenyl-1,2,3-thiadiazole (1.0 eq), 2,4-dichlorobenzyl thiol (1.2 eq), and TEA (2.0 eq) are dissolved in THF.
- Reflux : The mixture is heated at 65°C for 12–18 hours, yielding the target compound.
Table 2: Optimization of Coupling Reaction
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | Triethylamine | 65 | 18 | 82 |
| DMF | DIPEA | 80 | 24 | 78 |
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. 5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole has been studied for its effectiveness against various bacterial strains. A study demonstrated that this compound showed notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anticancer Properties
Thiadiazole compounds have also been investigated for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of apoptotic markers .
Case Study: Apoptosis Induction in Cancer Cells
In a controlled study involving MCF-7 cells treated with varying concentrations of the compound over 48 hours, a dose-dependent increase in apoptosis was observed. Flow cytometry analysis indicated that at a concentration of 25 µM, approximately 40% of the cells underwent apoptosis.
Pesticidal Properties
The compound has shown potential as a pesticide due to its ability to inhibit specific enzymes in pests. Research has highlighted its effectiveness in controlling common agricultural pests such as aphids and whiteflies. The mode of action is believed to involve disruption of metabolic pathways essential for pest survival.
Table 2: Pesticidal Efficacy Against Agricultural Pests
| Pest | Concentration (ppm) | Mortality Rate (%) |
|---|---|---|
| Aphids | 100 | 85 |
| Whiteflies | 150 | 90 |
Polymer Additives
This compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Studies have indicated that incorporating this compound into polyvinyl chloride (PVC) improves its resistance to degradation under heat and UV exposure .
Case Study: Thermal Stability Improvement
In experiments where PVC samples were blended with different concentrations of the compound (0%, 1%, and 3%), thermal gravimetric analysis (TGA) revealed that samples containing the thiadiazole derivative exhibited higher thermal degradation temperatures compared to the control.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in cell growth and proliferation. For instance, it may inhibit the activity of topoisomerases, which are essential for DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Synthesis Yields: Yields for mono-chloro derivatives (e.g., 6i: 67%) are higher than those for sterically hindered substituents, suggesting dichlorobenzyl derivatives may require optimized conditions .
Thermal Stability and Reactivity
Flash Vacuum Thermolysis (FVT) studies reveal that substituents dictate decomposition pathways:
Key Observations :
- Electron-Withdrawing Groups : Chlorine substituents (as in 11b) lower decomposition temperatures compared to methyl groups (11c), likely due to destabilization of the thiadiazole ring .
- Steric Effects : Bulky 2,4-dichlorobenzyl groups in the target compound may further alter decomposition kinetics, though experimental data are needed.
Biological Activity
5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a thiadiazole ring, which is known for its bioactive properties. The presence of a dichlorobenzyl group enhances its lipophilicity and may contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit considerable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis and function .
Anticancer Properties
Thiadiazole derivatives are recognized for their anticancer potential. They have been reported to inhibit cancer cell proliferation through various pathways, including the induction of apoptosis and inhibition of tumor growth factors. For example, compounds in this class have been shown to inhibit aromatase activity, making them potential candidates for breast cancer treatment .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazoles are attributed to their ability to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines. This suggests their potential use in treating inflammatory diseases .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to apoptosis.
- Cell Cycle Arrest : By interfering with cell cycle regulators, these compounds can halt the proliferation of cancer cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects with Minimum Inhibitory Concentrations (MICs) lower than those observed for standard antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiadiazole Derivative | 32 | S. aureus |
| Control Antibiotic | 64 | S. aureus |
| Thiadiazole Derivative | 16 | E. coli |
| Control Antibiotic | 32 | E. coli |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell survival signals .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Caspase activation |
| HeLa (Cervical) | 15 | Cell cycle arrest |
Q & A
Q. What are the standard synthetic routes for 5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, a thiol group (from 2,4-dichlorobenzyl mercaptan) reacts with a halogenated thiadiazole precursor under reflux conditions. Key intermediates are characterized using:
- Elemental analysis to verify stoichiometry (e.g., C: 49.37% vs. calculated 49.24%) .
- EI-MS to confirm molecular ion peaks (e.g., m/z 365 [M]+) .
- HMBC NMR to validate C-H connectivity in the carbon skeleton .
- 1H-NMR to resolve substituent positions (e.g., δ 4.61 ppm for SCH2 in analogous compounds) .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy : 1H and 13C NMR identify substituent environments (e.g., aromatic protons at δ 7.14–7.66 ppm) . HMBC correlations resolve long-range couplings .
- Mass Spectrometry : EI-MS or ESI-MS confirms molecular weight (e.g., m/z 435 [M+1]+ for related structures) .
- Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N, S percentages (e.g., N: 19.20% found vs. 19.14% calculated) .
- IR Spectroscopy : Detects functional groups like C-S (600–700 cm⁻¹) and C-Cl (750 cm⁻¹) .
Advanced Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer: Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time and increases yield (e.g., 74% yield in 30 minutes vs. conventional heating) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalysis : Acidic conditions (e.g., glacial acetic acid) facilitate cyclization .
- Temperature Control : Reflux at 90°C ensures complete conversion without decomposition .
Q. How can structure-activity relationships (SAR) be analyzed to enhance this compound’s bioactivity?
Methodological Answer: SAR studies involve:
- Substituent Variation : Modify the phenyl or dichlorobenzyl groups to assess impacts on bioactivity. For example, replacing ethyl with methyl groups alters steric effects .
- Bioactivity Assays : Test derivatives against target enzymes (e.g., tyrosinase inhibition IC50) or pathogens (e.g., antifungal MIC values) .
- Computational Modeling : Use DFT to calculate electronic properties (e.g., HOMO-LUMO gaps) and docking simulations to predict binding conformations .
Q. How should researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-Validation : Combine NMR, MS, and IR data to resolve ambiguities (e.g., HMBC correlations confirm connectivity if 1H-NMR is inconclusive) .
- X-ray Crystallography : Definitive structural confirmation for crystalline intermediates .
- Isotopic Labeling : Trace reaction pathways if unexpected peaks arise in MS .
Q. What methodologies are used to predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Simulate binding to enzymes (e.g., tyrosinase) using software like AutoDock Vina. Focus on key residues (e.g., hydrophobic pockets for dichlorobenzyl groups) .
- DFT Calculations : Predict electronic properties influencing reactivity (e.g., charge distribution on the thiadiazole ring) .
- Pharmacophore Modeling : Identify essential motifs (e.g., sulfur atoms for hydrogen bonding) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
Q. What strategies are recommended for scaling up synthesis while maintaining purity?
Methodological Answer:
- Purification Techniques : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) .
- Process Optimization : Adjust reagent stoichiometry (e.g., 1.2:1 thiol:halide ratio) to minimize side products .
- Quality Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
